molecular formula C14H17BrFN3O3 B8120158 N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine

N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine

Cat. No.: B8120158
M. Wt: 374.21 g/mol
InChI Key: KGIKNMXZVSDPND-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is a complex organic compound characterized by the presence of bromine, fluorine, and tert-butyloxycarbonyl (Boc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-fluoroaniline with tert-butyl chloroformate to introduce the Boc group, followed by acylation with 2-bromoacetyl chloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products typically include substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the deprotected amine derivative.

Scientific Research Applications

N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of bromine and fluorine substitution on biological activity.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine involves its interaction with specific molecular targets. The Boc group provides stability during synthetic transformations, while the bromine and fluorine atoms can enhance binding affinity to biological targets through halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine
  • N-[2-(3-bromo-4-methylphenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine

Uniqueness

N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFN3O3/c1-14(2,3)22-13(21)19-12(17)18-11(20)7-8-4-5-10(16)9(15)6-8/h4-6H,7H2,1-3H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKNMXZVSDPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)NC(=O)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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